LogP Differential: 6-Propyl vs Closest Analogs
The 6-propyl derivative exhibits a computed LogP of 2.44, which is 0.28 log units lower than the 6-isopropyl analog (LogP 2.72) and approximately 1.03 log units higher than the unsubstituted 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile (LogP 1.41) . This intermediate lipophilicity positions the 6-propyl compound as a balanced candidate for applications where excessive hydrophobicity (isopropyl) may reduce aqueous solubility or where insufficient lipophilicity (unsubstituted) may limit membrane permeability.
| Evidence Dimension | LogP (computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.44 (ChemScene computed value) |
| Comparator Or Baseline | 6-Isopropyl analog: LogP = 2.72 (Fluorochem); Unsubstituted analog (CAS 65242-19-5): LogP = 1.41 (Leyan) |
| Quantified Difference | ΔLogP (Target – Isopropyl) = –0.28; ΔLogP (Target – Unsubstituted) = +1.03 |
| Conditions | Computed values from vendor technical datasheets; consistency of calculation methodology is not guaranteed across sources. |
Why This Matters
A 1-unit LogP difference can translate to order-of-magnitude shifts in membrane permeability and aqueous solubility, directly impacting compound handling, assay behavior, and DMPK profiling.
